Cas no 1189105-79-0 (Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate)
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
- Ethyl 7-bromo-4-chloroquizoline-2-carboxylate
- AK-30831
- ANW-72669
- CTK8C4661
- KB-253890
- Ethyl7-bromo-4-chloroquinazoline-2-carboxylate
- DTXSID90671248
- MFCD12675153
- 1189105-79-0
- A910561
- DB-061434
- SCHEMBL163814
- CS-0442209
-
- MDL: MFCD12675153
- Inchi: 1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3
- InChI Key: WNPLYNAOTKPPLG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(N=C(C(=O)OCC)N=C2C=1)Cl
Computed Properties
- Exact Mass: 313.94600
- Monoisotopic Mass: 313.946
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1A^2
- XLogP3: 3.7
Experimental Properties
- Density: 1.638
- Boiling Point: 440.4°C at 760 mmHg
- Flash Point: 220.2 °C
- PSA: 52.08000
- LogP: 3.22240
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Security Information
- Storage Condition:Sealed in dry,2-8°C
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189010906-1g |
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Chemenu | CM122161-1g |
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 95% | 1g |
$356 | 2021-08-05 | |
| TRC | E901468-25mg |
Ethyl 7-Bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E901468-50mg |
Ethyl 7-Bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E901468-250mg |
Ethyl 7-Bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 250mg |
$ 250.00 | 2022-06-05 | ||
| Apollo Scientific | OR309402-1g |
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 1g |
£304.00 | 2025-02-20 | ||
| Ambeed | A432928-1g |
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 95+% | 1g |
$351.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18281-100mg |
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 95% | 100mg |
¥1154.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18281-250mg |
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 95% | 250mg |
¥1537.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18281-500mg |
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate |
1189105-79-0 | 95% | 500mg |
¥2559.0 | 2024-04-25 |
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Suppliers
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Additional information on Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Research Brief on Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1189105-79-0) in Chemical and Biomedical Applications
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1189105-79-0) is a quinazoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Quinazoline scaffolds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique bromo and chloro substituents, serves as a versatile intermediate in the synthesis of more complex molecules targeting various biological pathways.
Recent studies have focused on the synthetic utility of Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families. These receptors play critical roles in cell proliferation and angiogenesis, making them attractive targets for cancer therapy. Researchers have utilized this compound as a key building block to introduce additional functional groups, enabling the optimization of binding affinity and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate was employed as a precursor in the synthesis of novel dual EGFR/VEGFR-2 inhibitors. The researchers demonstrated that modifications at the 4-chloro and 7-bromo positions significantly influenced the inhibitory activity against these kinases. The resulting compounds exhibited potent antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines, with IC50 values in the nanomolar range.
Another area of exploration involves the compound's potential in antimicrobial drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of quinazoline-based antimicrobial agents using Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate as a starting material. The derivatives showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.
The compound's chemical reactivity has also been investigated in recent synthetic methodology studies. Researchers have developed novel palladium-catalyzed cross-coupling reactions that utilize the 7-bromo substituent as a handle for further functionalization. These advancements have expanded the toolbox available for the rapid diversification of quinazoline scaffolds, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
From a safety and pharmacokinetic perspective, preliminary studies suggest that Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate derivatives generally exhibit favorable drug-like properties. However, researchers note that the chloro substituent at the 4-position may require careful consideration in lead optimization due to potential metabolic stability concerns. Current efforts are focused on developing prodrug strategies or alternative substituents to address this challenge.
Looking ahead, the versatility of Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate continues to inspire new research directions. Ongoing studies are exploring its application in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development. As the understanding of quinazoline pharmacology deepens, this compound is likely to remain a valuable tool in the medicinal chemist's arsenal for addressing unmet medical needs.
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